L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine
CAS No.: 918412-83-6
Cat. No.: VC16937276
Molecular Formula: C21H31N9O6S3
Molecular Weight: 601.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 918412-83-6 |
---|---|
Molecular Formula | C21H31N9O6S3 |
Molecular Weight | 601.7 g/mol |
IUPAC Name | (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoic acid |
Standard InChI | InChI=1S/C21H31N9O6S3/c22-12(5-37)17(31)29-15(6-38)20(34)28-13(1-10-3-23-8-25-10)18(32)27-14(2-11-4-24-9-26-11)19(33)30-16(7-39)21(35)36/h3-4,8-9,12-16,37-39H,1-2,5-7,22H2,(H,23,25)(H,24,26)(H,27,32)(H,28,34)(H,29,31)(H,30,33)(H,35,36)/t12-,13-,14-,15-,16-/m0/s1 |
Standard InChI Key | OTINBTDZHQNTSA-QXKUPLGCSA-N |
Isomeric SMILES | C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |
Canonical SMILES | C1=C(NC=N1)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)NC(=O)C(CS)N |
Introduction
Structural Characteristics and Molecular Properties
Amino Acid Composition and Sequence
The peptide’s primary structure—Cys-Cys-His-His-Cys—features three cysteine residues and two histidine residues. Cysteine’s thiol (-SH) groups enable disulfide bond formation, while histidine’s imidazole side chain (pKa ≈ 6.0) provides pH-dependent protonation states critical for metal coordination and catalytic activity .
Table 1: Key Physicochemical Properties of Constituent Amino Acids
Amino Acid | Side Chain Group | pKa (Side Chain) | Molecular Weight (Da) |
---|---|---|---|
Cysteine | Thiol (-SH) | 8.3 | 121.16 |
Histidine | Imidazole | 6.0 | 155.15 |
The peptide’s theoretical molecular weight is approximately 635.7 Da, calculated from the sum of its residues (3×Cys + 2×His) minus water molecules lost during condensation.
Disulfide Bonding and Conformational Stability
The proximity of cysteine residues permits intramolecular disulfide bond formation, a hallmark of redox-active peptides. Oxidation of thiols yields cystine (Cyx) bridges, stabilizing tertiary structures . For example, oxidation of L-cysteinyl-L-cysteine produces cyclic disulfide-linked dimers, as demonstrated in early studies of polycysteine peptides . In L-Cys-Cys-His-His-Cys, such bonds could generate a constrained loop structure, enhancing stability under physiological conditions.
Synthesis and Characterization
Solid-Phase Peptide Synthesis (SPPS)
While no direct synthesis protocol exists for this peptide, SPPS methodologies for analogous cysteine-rich peptides involve:
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Resin Loading: Attachment of the C-terminal cysteine to a Wang resin via its carboxyl group.
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Iterative Coupling: Sequential addition of Fmoc-protected amino acids using activators like HBTU/HOBt.
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Thiol Protection: Use of trityl (Trt) or acetamidomethyl (Acm) groups to prevent premature disulfide formation .
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Cleavage and Deprotection: Treatment with trifluoroacetic acid (TFA) to liberate the peptide from the resin and remove side-chain protections.
Oxidative Folding and Disulfide Mapping
Post-synthesis, the peptide undergoes oxidative folding in buffered solutions (pH 7.4–8.5) containing redox agents like glutathione. The resulting disulfide isomers can be resolved via HPLC and characterized by mass spectrometry . For instance, oxidation of L-cysteinyl-L-cysteine yields two major products: a cyclic monomer and a linear dimer, as observed in mid-20th-century studies .
Biomedical and Industrial Applications
Drug Delivery Systems
Cysteine-rich peptides are explored as drug carriers due to their ability to cross cell membranes and form stable nanoparticles. The histidine residues may facilitate endosomal escape via proton sponge effects, a mechanism observed in polyhistidine-tagged delivery systems .
Biotechnological Catalysts
Peptides with His and Cys motifs are engineered for biocatalysis. For example, artificial metalloenzymes often incorporate histidine for metal coordination and cysteine for covalent attachment to supports . L-Cys-Cys-His-His-Cys could serve as a template for designing such hybrids, though activity would depend on precise spatial arrangement.
Challenges and Research Gaps
Stability and Pharmacokinetics
The peptide’s multiple thiols pose synthetic challenges, including oxidative degradation and poor oral bioavailability. N-acylation or PEGylation may mitigate these issues, as seen in cysteine-containing therapeutics .
Target Specificity
Without structural data (e.g., NMR or X-ray crystallography), predicting interaction partners is speculative. Molecular docking studies against known cysteine-/histidine-binding proteins (e.g., zinc finger domains) could elucidate potential targets.
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